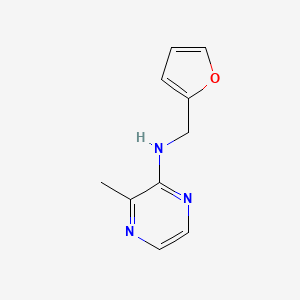

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine” is a compound that contains a furan ring and a pyrazine ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with two nitrogen atoms substituted for carbon in the benzene ring .

Molecular Structure Analysis

The molecular structure of a compound like “N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine” would likely involve a furan ring attached to a pyrazine ring via a methylene bridge. The exact structure would depend on the positions of the substituents on the rings .Chemical Reactions Analysis

Again, while specific reactions involving “N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine” are not available, furan and pyrazine derivatives are known to undergo a variety of chemical reactions. These can include electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine” would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the nature and position of the substituents on the furan and pyrazine rings .Wissenschaftliche Forschungsanwendungen

- The compound’s derivatives have been studied for their cytotoxic effects. For instance, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) and its metal complexes (Cu, Co, Ni, Zn) were synthesized and characterized . These complexes showed potential cytotoxicity against cancer cell lines (HePG-2 and HCT-116). The ligand itself exhibited higher potency than the metal complexes.

- Schiff bases, including N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine, serve as unique ligands due to their diverse donor groups and flexibility. Their metal complexes are stable and can form chelates in various ways (mono-, bi-, and polydentate). These complexes find applications in catalysis, analytical chemistry, and agrochemicals .

- Schiff bases containing azomethine nitrogen (C=N) have been explored for their antibacterial and antifungal activities. The furan Schiff base derivatives, including our compound of interest, exhibit bidentate coordination via azomethine-N and furanyl-O. These properties contribute to their biological efficacy .

- Heterocyclic derivatives with nitrogen and oxygen atoms as electron donors have therapeutic potential against certain tumor types. Furan Schiff base derivatives fall into this category. Their metal complexes may enhance biological activity, making them interesting candidates for further investigation .

- Schiff bases have found use in the food and dye industry. Their stability and ability to form metal chelates make them valuable for colorants and additives. While specific applications of our compound are not directly mentioned, it belongs to this broader context .

- Density Functional Theory (DFT) calculations have been performed on N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its Ni(II) complex. These calculations provide insights into electronic properties, such as HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies. Such studies aid in understanding reactivity and stability .

Anticancer Activity

Coordination Chemistry

Antibacterial and Antifungal Properties

Therapeutic Potential Against Tumors

Food and Dye Industry Applications

Quantum Chemical Calculations

Wirkmechanismus

The mechanism of action would depend on the specific application of “N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine”. For example, some furan and pyrazine derivatives have been studied for their potential as MAO inhibitors, which could have implications for treating cognitive impairment in diseases like Alzheimer’s .

Zukünftige Richtungen

The future directions for research on “N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine” and similar compounds could involve further exploration of their potential applications in medicine, particularly in relation to diseases like Alzheimer’s . Additionally, research could focus on improving the synthesis processes for these compounds to make them more efficient and environmentally friendly .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-10(12-5-4-11-8)13-7-9-3-2-6-14-9/h2-6H,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPWDSGUCLXIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2625817.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B2625821.png)

![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625834.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)